molecular formula C22H13Cl2F3N2OS B2780960 2-[(2,5-Dichlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one CAS No. 338957-87-2

2-[(2,5-Dichlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one

Cat. No.: B2780960
CAS No.: 338957-87-2
M. Wt: 481.31
InChI Key: BHPFTMMKTTXQIL-UHFFFAOYSA-N
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Description

2-[(2,5-Dichlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one is a synthetic small molecule belonging to the quinazolinone class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . This compound is of significant interest in oncology research, particularly in the development of targeted cancer therapies. Its molecular structure, which integrates a quinazolin-4-one core with specific halogenated substituents, is designed to mimic known pharmacophores for inhibiting key protein kinases involved in cancer cell proliferation and survival . Main Applications & Research Value: The primary research application of this compound is as a potential multi-targeted kinase inhibitor. Quinazolin-4-one derivatives have been extensively documented to exhibit potent cytotoxic effects against a broad panel of human cancer cell lines, including prostate (PC3), breast (MCF-7), and colon (HT-29) adenocarcinomas . The structural motif of a 2-sulfanylmethyl substitution on the quinazolinone core, as seen in this compound, has been directly linked to enhanced broad-spectrum anticancer activity and the ability to function as an inhibitor for multiple protein kinases, such as VEGFR2, EGFR, and HER2 . These kinases are pivotal drivers of oncogenic processes, including uncontrolled cell growth, angiogenesis, and metastasis. Mechanism of Action: Research into related 2-sulfanylquinazolin-4-one derivatives indicates that the proposed mechanism of action involves the potent inhibition of key receptor tyrosine kinases . By targeting these enzymes, the compound can disrupt intracellular signaling cascades, such as the Ras/Raf/MAPK and PI3K/AKT pathways, leading to the arrest of the cell cycle and the induction of programmed cell death (apoptosis) . Studies on analogous compounds have demonstrated the ability to arrest the cell cycle at the S-phase and trigger apoptosis through the upregulation of pro-apoptotic genes (caspase-3, caspase-9, Bax) and the downregulation of the anti-apoptotic Bcl-2 gene . The specific presence of the 2,5-dichlorophenylsulfanylmethyl and 3-trifluoromethylphenyl groups is strategically intended to optimize binding affinity and selectivity within the ATP-binding pockets of target kinases. This product is provided FOR RESEARCH USE ONLY. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(2,5-dichlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl2F3N2OS/c23-14-8-9-17(24)19(11-14)31-12-20-28-18-7-2-1-6-16(18)21(30)29(20)15-5-3-4-13(10-15)22(25,26)27/h1-11H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPFTMMKTTXQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)CSC3=C(C=CC(=C3)Cl)Cl)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl2F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2,5-Dichlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one is a member of the quinazolinone family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19_{19}H14_{14}Cl2_{2}F3_{3}N3_{3}O
  • CAS Number : Not available in the provided data.

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines.

  • Case Study : A study evaluated several quinazolinone-thiazole hybrids, demonstrating that specific derivatives showed high cytotoxicity against prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancer cell lines. The most potent compound had an IC50_{50} value of 10 μM against PC3 cells .
CompoundCell LineIC50_{50} (μM)
A1PC310
A2MCF-710
A3HT-2912

Antibacterial Activity

Quinazolinones also exhibit antibacterial properties, making them potential candidates for treating bacterial infections.

  • Research Findings : A series of quinazolinone derivatives were synthesized and tested against common bacterial strains. The results indicated that certain modifications to the quinazolinone structure enhanced antibacterial activity significantly .
Compound ModificationBacterial StrainZone of Inhibition (mm)
UnmodifiedE. coli12
Chlorine SubstitutedE. coli18
Trifluoromethyl SubstitutedS. aureus20

Anti-inflammatory Activity

The anti-inflammatory effects of quinazolinones have been linked to their ability to inhibit cyclooxygenase (COX) enzymes.

  • Study Insights : A review highlighted that certain quinazoline derivatives showed promising anti-inflammatory activity with IC50_{50} values in the low micromolar range against COX enzymes. The presence of electron-withdrawing groups generally increased anti-inflammatory potency .
CompoundCOX-I IC50_{50} (μM)COX-II IC50_{50} (μM)
Standard Indomethacin0.222.64
Quinazoline Derivative0.391.87

The biological activity of This compound is attributed to its ability to interact with various biological targets:

  • Cytotoxicity : Induces apoptosis in cancer cells through mitochondrial pathways.
  • Antibacterial Action : Disrupts bacterial cell wall synthesis.
  • Anti-inflammatory Effects : Inhibits the production of pro-inflammatory cytokines.

Scientific Research Applications

Antitumor Activity

Quinazoline derivatives have been extensively studied for their antitumor properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that quinazoline derivatives can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Phosphodiesterase Inhibition

Recent investigations into quinazoline derivatives suggest their potential as selective phosphodiesterase inhibitors. For example, a series of novel quinazoline derivatives were synthesized and evaluated for their ability to inhibit phosphodiesterase 7A (PDE7A), which plays a crucial role in regulating intracellular cAMP levels. This inhibition could lead to new treatments for inflammatory diseases and other conditions where cAMP modulation is beneficial .

Antimicrobial Properties

Some studies have highlighted the antimicrobial efficacy of quinazoline derivatives, indicating that modifications in the chemical structure can enhance activity against bacterial strains. The presence of halogen atoms, such as chlorine and fluorine, has been correlated with increased antimicrobial potency .

Case Studies

StudyFocusFindings
Deli et al. (1984)Antitumor ActivityDemonstrated that quinazoline derivatives exhibit cytotoxic effects on cancer cells through apoptosis mechanisms.
Grewal et al. (2017)PDE7 InhibitionDeveloped novel triazole-quinazoline compounds showing significant PDE7A inhibition, suggesting potential anti-inflammatory applications.
Devi & Kachroo (2014)Antimicrobial ActivityReported enhanced antimicrobial activity in modified quinazoline compounds against resistant bacterial strains.

Comparison with Similar Compounds

Structural Analogues in the Quinazolinone Family

3-Phenyl-3,4-dihydroquinazolin-2-yl Derivatives ()

Compounds 1a-f share the quinazolinone core but differ in substituents. For example:

  • Compound 1e (X = Cl): Features a chlorine substituent instead of the dichlorophenyl and trifluoromethyl groups. This reduces steric bulk and lipophilicity (predicted logP ~4.5 vs.
  • Compound 1f (X = (C=O)OCH2CH3): The ester group introduces polarity, lowering logP and improving aqueous solubility compared to the target compound’s halogenated substituents .
3-(3-Chlorophenyl)-4-[(2-Fluorophenyl)methyl]-1-sulfanylidene-1H-thiazolo[3,4-a]quinazolin-5(4H)-one ()
  • Molecular Weight: 452.96 vs. ~420–460 for most quinazolinones.
  • logP : 6.35, comparable to the target compound, suggesting similar membrane permeability.
2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one ()
  • Substituents : A 3-chloro-4-methylphenyl group instead of 2,5-dichlorophenyl and a ketone-containing sulfanyl linker.
  • Molar Mass : 420.91, lower than the target compound, likely due to fewer halogen atoms.
  • Bioactivity : Such modifications may reduce halogen-dependent interactions (e.g., with hydrophobic enzyme pockets) .

Non-Quinazolinone Analogues with Shared Substituents

Benzothiazole Derivatives ()

Examples include N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide. While lacking the quinazolinone core, the trifluoromethyl and dichlorophenyl groups mirror those in the target compound. These groups likely confer similar resistance to oxidative metabolism but may shift pharmacological targets (e.g., kinase vs. protease inhibition) .

Pesticide Compounds ()
  • Nipyraclofen (1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-nitro-1H-pyrazol-5-amine): Shares dichloro and trifluoromethyl groups but incorporates a nitro-pyrazole system. The nitro group increases reactivity, making it unsuitable for therapeutic use but effective in agrochemicals .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 1e () Compound in Compound in
Molecular Formula Not Provided C23H17ClN2O2S (estimated) C23H14ClF N2O S2 C23H17ClN2O2S
Molecular Weight ~460 (estimated) ~420 452.96 420.91
logP ~6.35 (estimated) ~4.5 6.35 ~5.0 (estimated)
Hydrogen Bond Acceptors 5 4 5 4
Polar Surface Area (Ų) ~17.8 ~15.0 17.788 ~15.0

Key Observations :

  • The target compound’s dichlorophenyl and trifluoromethyl groups contribute to its high logP, favoring blood-brain barrier penetration but possibly limiting aqueous solubility .
  • Thiazoloquinazolinones () exhibit similar logP but increased structural rigidity, which may improve target selectivity .

Q & A

Q. What are the optimal synthetic routes for 2-[(2,5-Dichlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one, and how can reaction conditions be standardized to maximize yield?

Methodological Answer: Synthesis typically involves multi-step reactions under reflux conditions using solvents like methanol or ethanol. Key steps include thioether formation between chlorophenyl derivatives and sulfanylmethyl intermediates, followed by cyclization to form the quinazolinone core . To standardize conditions:

  • Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (e.g., 60–80°C) to avoid side reactions.
  • Use recrystallization for purification, selecting solvents based on differential solubility of intermediates.
  • Validate purity via NMR and IR spectroscopy to confirm functional groups and structural integrity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : Resolves aromatic protons (e.g., trifluoromethylphenyl groups) and confirms substitution patterns via coupling constants .
  • X-ray crystallography : Provides bond-length data and spatial arrangement, critical for understanding steric effects of dichlorophenyl and trifluoromethyl groups .
  • Mass spectrometry : Determines molecular weight and fragmentation patterns, ensuring synthesis accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) across studies?

Methodological Answer:

  • Conduct comparative bioassays under standardized conditions (e.g., MIC for antimicrobial activity vs. IC50 for cytotoxicity).
  • Control variables such as cell line specificity (e.g., cancer vs. bacterial models) and solvent systems (DMSO vs. aqueous buffers) to isolate confounding factors .
  • Use molecular docking studies to correlate structural features (e.g., sulfanylmethyl group orientation) with target binding affinities .

Q. What experimental designs are suitable for studying the environmental fate and ecological risks of this compound?

Methodological Answer:

  • Adopt a tiered approach inspired by Project INCHEMBIOL :
    • Phase 1 (Lab) : Assess hydrolysis/photolysis rates under controlled pH and UV conditions.
    • Phase 2 (Field) : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS/MS.
    • Phase 3 (Modeling) : Predict environmental distribution via QSAR models based on logP and solubility data .

Q. How can mechanistic studies elucidate the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

  • Use in vitro microsomal assays to measure metabolite formation via HPLC.
  • Employ isotopic labeling (e.g., ¹⁴C) to track metabolic pathways.
  • Perform docking simulations with CYP3A4/2D6 isoforms to identify binding motifs influenced by the dichlorophenyl group .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported solubility profiles (e.g., polar vs. non-polar solvents)?

Methodological Answer:

  • Replicate solubility tests using standardized solvents (e.g., DMSO, ethanol, water) under controlled temperatures (25°C ± 1°C).
  • Validate results via UV-Vis spectroscopy at λmax for the compound.
  • Cross-reference with computational solubility predictions (e.g., COSMO-RS) to identify outliers .

Q. What strategies ensure reproducibility in bioactivity assays given variability in microbial strains?

Methodological Answer:

  • Use reference strains (e.g., ATCC cultures) and harmonize inoculum densities (e.g., 1×10⁶ CFU/mL).
  • Include positive controls (e.g., ciprofloxacin for bacteria) to normalize activity metrics.
  • Document growth conditions (aerobic/anaerobic, media composition) to minimize protocol drift .

Methodological Frameworks for Long-Term Studies

Q. How can longitudinal studies on resistance development be designed?

Methodological Answer:

  • Implement a serial passage assay with incremental sub-MIC exposures over 30+ generations.
  • Track genomic changes via whole-genome sequencing to identify mutations in target genes (e.g., gyrase for antimicrobial activity) .

Q. What statistical models are appropriate for analyzing dose-response relationships in toxicological studies?

Methodological Answer:

  • Use probit or log-logistic models to calculate LD50/LC50 values.
  • Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., rootstocks in plant toxicity models) .

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